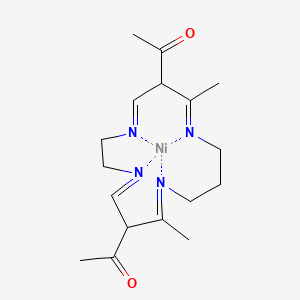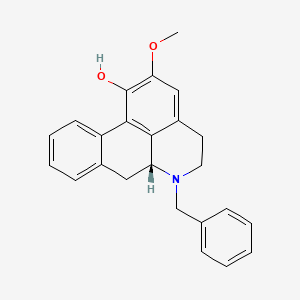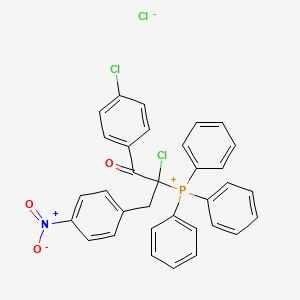
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation, which is a positively charged phosphorus atom bonded to four organic groups. This compound is notable for its unique structure, which includes both nitrobenzyl and phenacyl groups, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of tertiary phosphines with alkyl halides. For this specific compound, the synthetic route may involve the reaction of triphenylphosphine with a suitable dichloro compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene can facilitate the reaction.
Industrial Production Methods
Industrial production of such phosphonium compounds often involves large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium compounds can undergo various types of chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The nitrobenzyl group can undergo redox reactions, contributing to the compound’s biological activity. The phenacyl group can interact with enzymes and other proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the additional functional groups.
Tetraphenylphosphonium chloride: Similar structure but lacks the nitrobenzyl and phenacyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group instead of the more complex nitrobenzyl and phenacyl groups.
Uniqueness
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitrobenzyl and phenacyl groups makes it more versatile in its applications compared to simpler phosphonium compounds.
Propiedades
Número CAS |
33013-60-4 |
|---|---|
Fórmula molecular |
C33H25Cl3NO3P |
Peso molecular |
620.9 g/mol |
Nombre IUPAC |
[2-chloro-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1-oxopropan-2-yl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H25Cl2NO3P.ClH/c34-27-20-18-26(19-21-27)32(37)33(35,24-25-16-22-28(23-17-25)36(38)39)40(29-10-4-1-5-11-29,30-12-6-2-7-13-30)31-14-8-3-9-15-31;/h1-23H,24H2;1H/q+1;/p-1 |
Clave InChI |
AEOAMBQWXLOCAT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC4=CC=C(C=C4)[N+](=O)[O-])(C(=O)C5=CC=C(C=C5)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
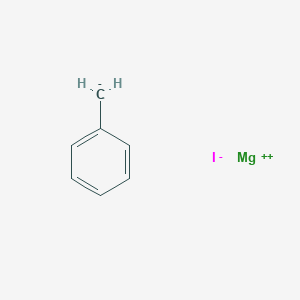
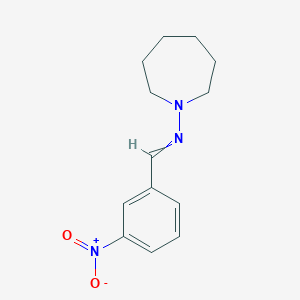
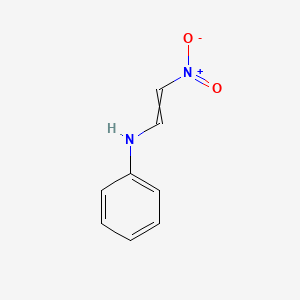
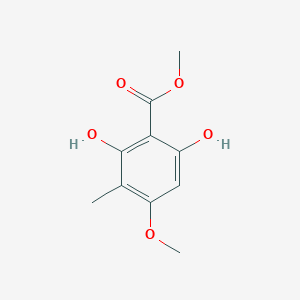

![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)

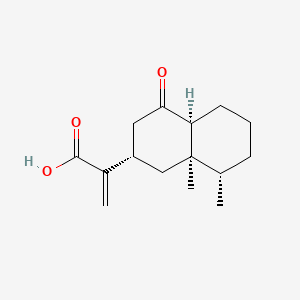
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

